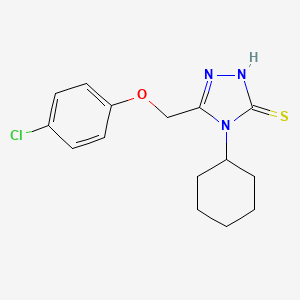

5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C15H18ClN3OS and a CAS Number of 328556-86-1 . It’s part of a collection of chemicals provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C15H18ClN3OS . Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges have been calculated .Chemical Reactions Analysis

The compound has been studied for its corrosion inhibition properties on 6061 Al alloy in 0.05 M HCl . The studies were carried out at different concentrations and temperatures using weight loss method, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) .Physical And Chemical Properties Analysis

The compound’s oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The compound remained stable under various photolytic and pH stress conditions, but exhibited degradation under oxidative and thermal stress .Applications De Recherche Scientifique

Antimicrobial Applications

This compound has been studied for its potential as an antimicrobial agent. It exhibits specific activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida species . The minimal inhibitory concentration (MIC) values suggest that it could be particularly effective against multidrug-resistant strains, making it a candidate for developing new antimicrobial therapies.

Agriculture

In agriculture, compounds with antimicrobial properties can be crucial in protecting crops from bacterial and fungal diseases. The broad spectrum of antimicrobial activity of this compound suggests that it could be used to develop plant protection products that help manage crop diseases, thereby improving yield and quality .

Material Science

The compound’s derivatives have been explored for their corrosion inhibition properties, particularly in alloys. This application is significant in material science, where preventing corrosion can extend the life and maintain the integrity of metal structures and components .

Environmental Science

Derivatives of this compound may play a role in environmental science, particularly in the remediation of herbicide contamination in aquatic ecosystems. Phenoxy herbicides, which share a similar structure, have been the subject of environmental studies and remediation efforts .

Biochemistry

In biochemistry, the compound’s derivatives have been used to study their interaction with biological molecules. This includes understanding the compound’s binding affinity and inhibitory effects on certain biochemical pathways, which is essential for drug development and enzymatic studies .

Pharmacology

The antimicrobial properties of this compound’s derivatives also extend to pharmacology, where they could be used to develop new medications for treating infections, especially those caused by drug-resistant bacteria. This is particularly relevant in the context of increasing antibiotic resistance .

Nanotechnology

Research has been conducted on hybrid nanosystems that incorporate thiourea derivatives of this compound. These systems have potential applications in developing antifungal strategies, which is a promising area in nanomedicine and drug delivery systems .

Corrosion Inhibition

The compound has been evaluated for its effectiveness as a corrosion inhibitor, particularly for aluminum alloys in acidic environments. This application is vital for industries that require materials with high corrosion resistance .

Mécanisme D'action

Target of Action

It has been observed that the compound exhibits remarkable dose-dependent anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction.

Biochemical Pathways

Given its anti-acetylcholinesterase activity, it can be inferred that it impacts the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .

Pharmacokinetics

It has been suggested that the compound absorbs well from the oral route and remains stable at ambient temperature and physiological ph .

Result of Action

Its anti-acetylcholinesterase activity suggests that it may have potential therapeutic applications in the treatment of neurodegenerative disorders, where the regulation of acetylcholine levels is often a key therapeutic strategy .

Action Environment

It has been observed that the compound remains stable under various photolytic and ph stress conditions, but exhibits degradation under oxidative and thermal stress .

Propriétés

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENBNVWUXGWPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972896 |

Source

|

| Record name | 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

5741-13-9 |

Source

|

| Record name | 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2972875.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B2972877.png)

![1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2972879.png)

![ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2972884.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2972885.png)

![2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2972888.png)

![3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one](/img/structure/B2972891.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972895.png)

![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)